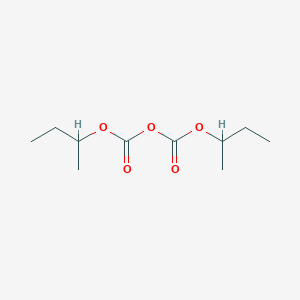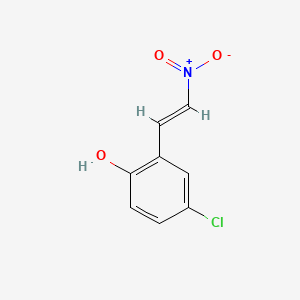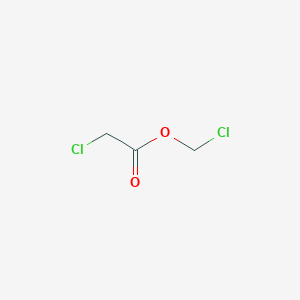
Chloromethyl 2-chloroacetate
Übersicht
Beschreibung
Chloromethyl 2-chloroacetate is an organic compound with the molecular formula C₃H₄Cl₂O₂. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both chloromethyl and chloroacetate functional groups, making it a valuable intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloromethyl 2-chloroacetate can be synthesized through the reaction of chloroacetyl chloride with methanol in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of methyl acetate. This process involves the use of chlorine gas and a catalyst, such as iron(III) chloride, under controlled conditions to achieve the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Chloromethyl 2-chloroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The ester group can be hydrolyzed to form chloroacetic acid and methanol.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or primary amines are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted esters, amides, and ethers.
Hydrolysis: Major products are chloroacetic acid and methanol.
Oxidation: Products include chloroacetic acid and other carboxylic acids.
Reduction: Products include alcohols and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 2-chloroacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of chloromethyl 2-chloroacetate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of new compounds. The ester group can also undergo hydrolysis, releasing chloroacetic acid, which can further participate in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl chloroacetate: Similar in structure but with an ethyl group instead of a chloromethyl group.
Methyl chloroacetate: Similar but with a methyl group instead of a chloromethyl group.
Chloroacetic acid: Lacks the ester group but shares the chloroacetate moiety.
Uniqueness: Chloromethyl 2-chloroacetate is unique due to the presence of both chloromethyl and chloroacetate functional groups, which confer high reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate for producing a wide range of compounds .
Eigenschaften
IUPAC Name |
chloromethyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c4-1-3(6)7-2-5/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXOOYDUNWUMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339271 | |
| Record name | Acetic acid, chloro-, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6135-23-5 | |
| Record name | Acetic acid, chloro-, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



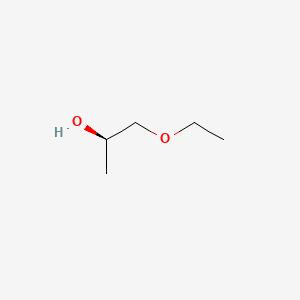

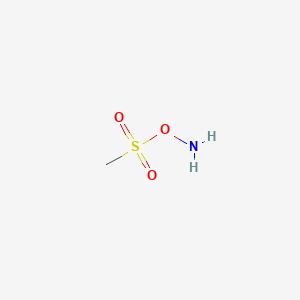
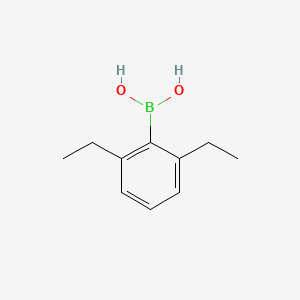

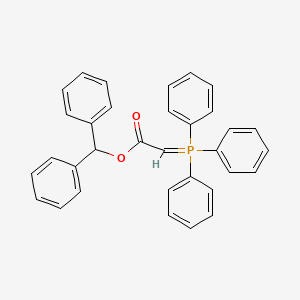
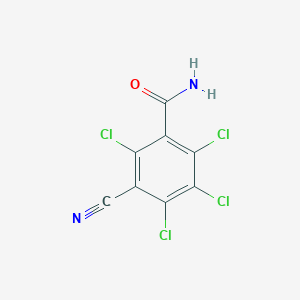
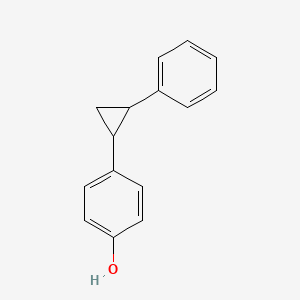
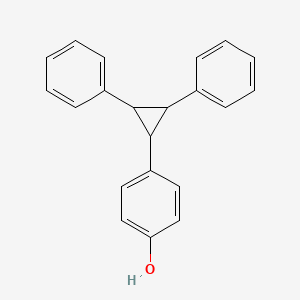

![[(3-fluorophenyl)sulfonyl]methyl cyanide](/img/structure/B3054552.png)
